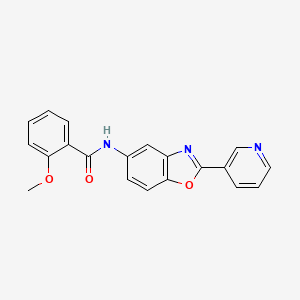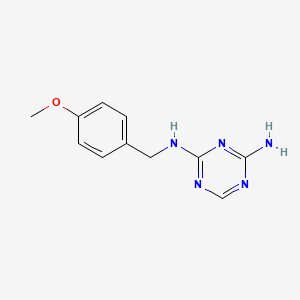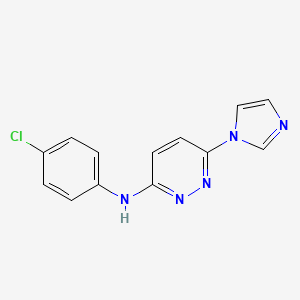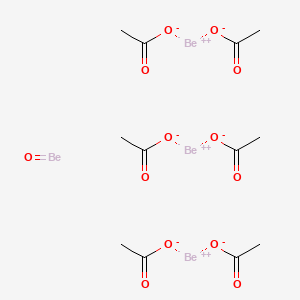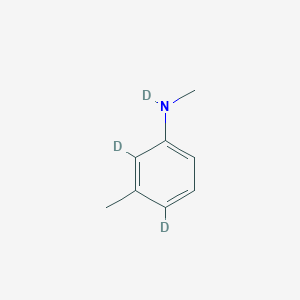
N,3-Dimethylaniline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimethylaniline-d3 is a deuterated derivative of N,3-dimethylaniline, an organic compound that features a dimethylamino group attached to a phenyl ring. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific research applications, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,3-Dimethylaniline-d3 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps:
Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.
N-Methylation of Aniline: Aniline is then methylated using deuterated methanol as the methylating agent
Industrial Production Methods
In industrial settings, N,3-dimethylaniline is typically produced using a liquid-phase or gas-phase method. Methanol is commonly used as the N-alkylation reagent to reduce costs and increase yield .
Análisis De Reacciones Químicas
Types of Reactions
N,3-Dimethylaniline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformanilide and other oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products Formed
Oxidation: N-methylformanilide and other oxidation products.
Reduction: Simpler amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,3-Dimethylaniline-d3 is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of dyes and other organic compounds.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It is used in the development of pharmaceuticals and in metabolic studies.
Industry: It is used in the production of dyes, rubber vulcanization accelerators, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,3-Dimethylaniline-d3 involves its interaction with various molecular targets and pathways. It can undergo oxidative N-dealkylation, where the dimethylamino group is oxidized to form N-methylformanilide. This reaction is catalyzed by non-heme manganese complexes, which facilitate the electron transfer between the amine and the oxidizing agent .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar chemical properties but without deuterium atoms.
N-Methylaniline: A secondary amine with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no methyl groups attached to the nitrogen atom
Uniqueness
N,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to track the compound in various biochemical processes and gain insights into its metabolic pathways .
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
124.20 g/mol |
Nombre IUPAC |
N,2,4-trideuterio-N,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i4D,6D/hD |
Clave InChI |
FBGJJTQNZVNEQU-XUXPIVENSA-N |
SMILES isomérico |
[2H]C1=CC=C(C(=C1C)[2H])N([2H])C |
SMILES canónico |
CC1=CC(=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
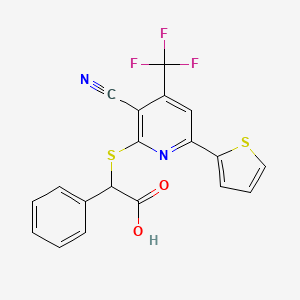
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
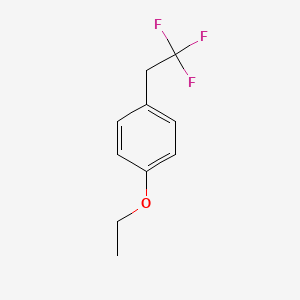
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
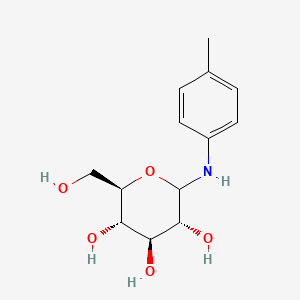
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
